![molecular formula C23H30N4O4 B2513536 N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049518-71-9](/img/structure/B2513536.png)
N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as DPA-714, is a selective ligand for imaging and studying the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein expressed in glial cells and is involved in various biological processes such as apoptosis, inflammation, and steroidogenesis. DPA-714 has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, demonstrating the potential for creating compounds with specific chemical structures like N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This methodology involves a one-pot synthetic process via the classical Meinwald rearrangement, offering an operationally simple and high-yielding route for both anthranilic acid derivatives and oxalamides, indicating its relevance in the synthesis of complex molecules for scientific research applications (Mamedov et al., 2016).
Pharmacological Evaluation and Bioactivity
The study of 2,4-dimethoxyphenylsemicarbazones, including compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, has revealed significant anticonvulsant activity across various seizure models in mice. This suggests potential for these compounds in the development of new treatments for epilepsy and other seizure-related disorders (Thirumurugan et al., 2006).
Anticonvulsant Activity of Hybrid Compounds
Research on hybrid molecules combining the chemical fragments of well-known antiepileptic drugs with structures akin to N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has demonstrated broad spectra of activity across preclinical seizure models. This includes the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, indicating these compounds' potential as novel anticonvulsant agents (Kamiński et al., 2015).
Neuropharmacological Implications
The exploration of N-arylpiperazine-1-carboxamide derivatives reveals their role as potent androgen receptor (AR) antagonists, with implications for the treatment of conditions like prostate cancer. This underscores the utility of compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide in the development of new therapeutic agents targeting the AR pathway (Kinoyama et al., 2005).
Propiedades
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-30-19-9-10-21(31-2)20(17-19)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)18-7-4-3-5-8-18/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFBYTPUJIYSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.